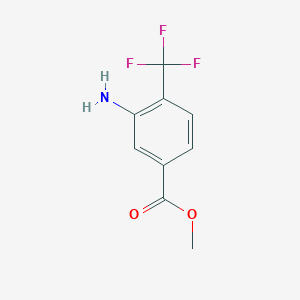

Methyl 3-amino-4-(trifluoromethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-15-8(14)5-2-3-6(7(13)4-5)9(10,11)12/h2-4H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESWYDYJQMSAOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40568331 | |

| Record name | Methyl 3-amino-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126541-82-0 | |

| Record name | Methyl 3-amino-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Methyl 3-amino-4-(trifluoromethyl)benzoate

CAS Number: 126541-82-0

This technical guide provides a comprehensive overview of Methyl 3-amino-4-(trifluoromethyl)benzoate, a key building block for researchers and professionals in drug development and medicinal chemistry. This document details the compound's physicochemical properties, outlines a plausible synthetic pathway with detailed experimental protocols, and illustrates its utility in modern pharmaceutical research.

Data Presentation

The quantitative data for this compound are summarized in the table below. Spectroscopic data are predicted based on the analysis of structurally similar compounds and established principles of spectroscopy, as direct experimental spectra for this specific compound are not widely published.

| Property | Value | Reference(s) |

| CAS Number | 126541-82-0 | [1][2][3] |

| Molecular Formula | C₉H₈F₃NO₂ | [2] |

| Molecular Weight | 219.16 g/mol | [2] |

| Physical Form | Solid | [1] |

| Purity | Commercially available at ≥96% and ≥98% | [1][2] |

| Storage Temperature | Ambient | [1] |

| InChI Key | GESWYDYJQMSAOJ-UHFFFAOYSA-N | [1] |

| Predicted ¹H NMR | Aromatic protons (3H, m), Amina protons (2H, br s), Methyl protons (3H, s) | |

| Predicted ¹³C NMR | Carbonyl carbon (~166 ppm), Aromatic carbons (6 signals), Trifluoromethyl carbon (q), Methyl carbon (~52 ppm) | |

| Predicted IR (cm⁻¹) | N-H stretch (~3400-3200), C=O stretch (~1720), C-F stretch (~1300-1100), Aromatic C-H stretch (~3100-3000) | |

| Predicted Mass Spec (m/z) | [M]+ at 219.05, fragments corresponding to loss of -OCH₃ and -COOCH₃ |

Experimental Protocols

A reliable synthetic route to this compound involves a two-step process: the synthesis of the precursor 3-amino-4-(trifluoromethyl)benzoic acid, followed by its esterification.

Step 1: Synthesis of 3-Amino-4-(trifluoromethyl)benzoic Acid

The synthesis of the carboxylic acid precursor can be achieved through various methods, often starting from a commercially available trifluoromethylated aniline or toluene derivative. A common approach involves the nitration of a suitable precursor followed by reduction of the nitro group to an amine and subsequent oxidation of a methyl group to a carboxylic acid, or through functional group interconversion from a bromo- or iodo-substituted precursor via carbonylation or Grignard reaction followed by carboxylation.

Step 2: Esterification of 3-Amino-4-(trifluoromethyl)benzoic Acid

A standard and high-yielding method for the esterification of an amino-substituted benzoic acid is the Fischer-Speier esterification, often facilitated by the use of thionyl chloride in methanol.[4][5]

Materials:

-

3-Amino-4-(trifluoromethyl)benzoic acid

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous methanol (approximately 25 mL per gram of acid).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add thionyl chloride (2.0-2.2 eq) dropwise to the stirred solution while maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess methanol.

-

Carefully add the residue to a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid until the evolution of CO₂ ceases.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Role in Drug Discovery

This compound serves as a versatile building block in drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of a drug candidate.[6] The amino and ester functionalities provide reactive handles for further chemical modifications.

References

In-Depth Technical Guide: Methyl 3-amino-4-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl 3-amino-4-(trifluoromethyl)benzoate, a key building block in medicinal chemistry. This document outlines its known physical characteristics, a detailed experimental protocol for its synthesis, and logical workflows for its preparation and purification. The strategic incorporation of the trifluoromethyl group can significantly enhance the pharmacological properties of a molecule, making this compound a valuable intermediate in the development of novel therapeutics.[1][2][3][4]

Core Physical and Chemical Properties

This compound is a solid at room temperature.[5] While extensive experimental data on its physical properties is not widely available, the following table summarizes the key known and predicted values.

| Property | Value | Source |

| CAS Number | 126541-82-0 | [5][6][7][8][9][10][11][12][13] |

| Molecular Formula | C₉H₈F₃NO₂ | [7][8][10] |

| Molecular Weight | 219.16 g/mol | [7][8][10] |

| Physical Form | Solid | [5] |

| Boiling Point | 294.1±40.0 °C at 760 mmHg (Predicted) | [6] |

| Melting Point | No data available | [14] |

| Density | No data available | |

| Water Solubility | No data available | [6][14] |

Synthesis of this compound

A common and effective method for the synthesis of methyl esters from carboxylic acids is the Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. The following protocol describes a likely procedure for the synthesis of this compound from 3-amino-4-(trifluoromethyl)benzoic acid. This protocol is adapted from established methods for the synthesis of structurally similar compounds.[15][16][17]

Experimental Protocol: Fischer Esterification

Materials:

-

3-amino-4-(trifluoromethyl)benzoic acid

-

Anhydrous Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 3-amino-4-(trifluoromethyl)benzoic acid in an excess of anhydrous methanol (e.g., 25 mL per gram of carboxylic acid).

-

Catalyst Addition: While stirring the solution, carefully add a catalytic amount of a strong acid. Two common options are:

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-6 hours).[16]

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Carefully neutralize the acidic residue by adding a saturated aqueous solution of sodium bicarbonate until the cessation of gas evolution (CO₂).

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

-

Isolation:

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Experimental and Logical Workflows

The following diagrams illustrate the key workflows for the synthesis and purification of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 126541-82-0 [sigmaaldrich.com]

- 6. file.chemscene.com [file.chemscene.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 126541-82-0 | MFCD14697987 | this compound [aaronchem.com]

- 9. 126541-82-0|this compound|BLD Pharm [bldpharm.com]

- 10. This compound - 126541-82-0 | VulcanChem [vulcanchem.com]

- 11. 126541-82-0 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 12. This compound , Package: 250mg , Laibo Chem - Acs Reagentes [acsreagentes.com.br]

- 13. This compound | 126541-82-0 [sigmaaldrich.com]

- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Methyl 3-amino-4-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 3-amino-4-(trifluoromethyl)benzoate, with a primary focus on the determination of its molecular weight. This document is intended to serve as a valuable resource for professionals in research and development, particularly within the pharmaceutical and chemical industries.

Chemical Identity and Structure

This compound is an organic compound featuring a benzoate core structure. Key functional groups, including an amino group and a trifluoromethyl group, are substituted on the benzene ring, influencing its chemical reactivity and potential biological activity.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₈F₃NO₂ |

| CAS Number | 368-83-2 |

| PubChem CID | 136245 |

Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions, preparation of solutions of known concentration, and analytical characterization. The molecular weight is the sum of the atomic weights of all constituent atoms in the molecular formula.

Molecular Formula

The molecular formula of this compound is C₉H₈F₃NO₂ . This formula is derived from its chemical structure, which consists of nine carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms.

Atomic Weights of Constituent Elements

The calculation of the molecular weight relies on the standard atomic weights of each element present in the compound.

Table 2: Atomic Weight of Constituent Elements

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.011[1][2][3][4] |

| Hydrogen | H | 1.008[5][6][7][8] |

| Fluorine | F | 18.998[9][10][11][12][13] |

| Nitrogen | N | 14.007[14][15][16][17][18] |

| Oxygen | O | 15.999[19][20][21][22][23] |

Calculation of Molecular Weight

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

Table 3: Molecular Weight Calculation for C₉H₈F₃NO₂

| Element | Number of Atoms | Atomic Weight ( g/mol ) | Contribution to Molecular Weight ( g/mol ) |

| Carbon | 9 | 12.011 | 108.099 |

| Hydrogen | 8 | 1.008 | 8.064 |

| Fluorine | 3 | 18.998 | 56.994 |

| Nitrogen | 1 | 14.007 | 14.007 |

| Oxygen | 2 | 15.999 | 31.998 |

| Total | 219.168 |

The calculated molecular weight of this compound is 219.168 g/mol . It is noteworthy that an isomer of this compound, Methyl 3-amino-5-(trifluoromethyl)benzoate, possesses the same molecular formula and, consequently, the same molecular weight of 219.16 g/mol .[24]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are beyond the scope of this guide. However, standard analytical techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis would be employed to confirm the identity and purity of the compound, and to experimentally verify its molecular weight.

Visualizations

Logical Relationship of Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of this compound.

Caption: Workflow for Molecular Weight Calculation.

References

- 1. byjus.com [byjus.com]

- 2. Atomic/Molar mass [westfield.ma.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. quora.com [quora.com]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. Atomic Weights and Isotopic Compositions for Fluorine [physics.nist.gov]

- 11. brainly.in [brainly.in]

- 12. byjus.com [byjus.com]

- 13. Fluorine | F (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 15. youtube.com [youtube.com]

- 16. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 17. Nitrogen - Wikipedia [en.wikipedia.org]

- 18. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 19. princeton.edu [princeton.edu]

- 20. Oxygen - Wikipedia [en.wikipedia.org]

- 21. youtube.com [youtube.com]

- 22. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 23. Oxygen, atomic [webbook.nist.gov]

- 24. Methyl 3-amino-5-(trifluoromethyl)benzoate | C9H8F3NO2 | CID 4026781 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profile of Methyl 3-amino-4-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for methyl 3-amino-4-(trifluoromethyl)benzoate is limited. This guide provides a comprehensive framework of experimental protocols and theoretical considerations for determining its solubility, based on established methodologies for similar pharmaceutical intermediates.

Introduction

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethyl (-CF3) group can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] An accurate understanding of its solubility in various solvent systems is paramount for its application in synthesis, formulation, and as a pharmaceutical intermediate.

This technical guide outlines the standard procedures for experimentally determining the solubility of this compound. It also provides context on the role of trifluoromethylated compounds in modern drug design.

Physicochemical Properties and Predicted Solubility Behavior

While specific experimental data is scarce, the structure of this compound—an aromatic ring with an amino group, a methyl ester, and a trifluoromethyl group—suggests it is a moderately polar compound. The trifluoromethyl group is known to increase lipophilicity.[1] Therefore, it is expected to have limited solubility in aqueous media and higher solubility in common organic solvents.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the equilibrium solubility of this compound. The shake-flask method is considered the gold standard for its reliability with compounds of low to moderate solubility.[2]

Materials and Equipment

-

This compound (solid form)

-

A selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, isopropanol, ethyl acetate, acetonitrile, acetone, toluene, heptane)

-

Incubator shaker capable of maintaining a constant temperature (e.g., 25 °C and 37 °C)

-

Analytical balance

-

Vials with screw caps

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Experimental Workflow: Shake-Flask Method

The isothermal shake-flask method is a robust technique to determine equilibrium solubility.[2] An excess of the solid compound is agitated in the solvent for a prolonged period to ensure equilibrium is reached.

References

In-depth Technical Guide: 1H NMR Spectrum of Methyl 3-amino-4-(trifluoromethyl)benzoate

Comprehensive analysis of the 1H NMR spectrum for Methyl 3-amino-4-(trifluoromethyl)benzoate remains challenging due to the limited availability of public domain spectral data. Despite extensive searches of scientific literature and chemical databases, a complete experimental 1H NMR dataset—including chemical shifts (δ), coupling constants (J), multiplicities, and integration values—for this specific compound could not be located.

This guide, therefore, addresses the expected 1H NMR spectral features based on the chemical structure of this compound and provides a detailed experimental protocol for acquiring such data. This information is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound.

Predicted ¹H NMR Spectral Data

The structure of this compound contains several distinct proton environments that would give rise to a characteristic 1H NMR spectrum. The expected signals are detailed in the table below.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| O-CH₃ | 3.8 - 3.9 | Singlet (s) | 3H | The methyl ester protons are expected to appear as a singlet in a region typical for such functional groups. |

| Ar-H (H-5) | 7.5 - 7.6 | Doublet (d) | 1H | This proton is ortho to the trifluoromethyl group, which is strongly electron-withdrawing, and meta to the amino group, which is electron-donating. It is expected to be coupled to H-6. |

| Ar-H (H-2) | 7.2 - 7.3 | Doublet (d) | 1H | This proton is ortho to the amino group and meta to the trifluoromethyl group. It is expected to show a small coupling to H-6. |

| Ar-H (H-6) | 7.0 - 7.1 | Doublet of Doublets (dd) | 1H | This proton is coupled to both H-2 and H-5. |

| NH₂ | 4.0 - 5.0 | Broad Singlet (br s) | 2H | The chemical shift of the amino protons can vary significantly depending on the solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange. |

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-resolution 1H NMR spectrum of this compound, the following experimental protocol is recommended:

1. Sample Preparation:

- Weigh approximately 5-10 mg of high-purity this compound.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent may influence the chemical shifts, particularly for the NH₂ protons.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0.00 ppm.

2. NMR Spectrometer Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

- Tune and shim the spectrometer to ensure a homogeneous magnetic field.

3. Data Acquisition Parameters:

- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

- Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

- Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

- Relaxation Delay: A relaxation delay of 1-2 seconds should be used to allow for full relaxation of the protons between scans.

- Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

- Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase correct the resulting spectrum.

- Perform baseline correction.

- Integrate the signals to determine the relative number of protons for each resonance.

- Reference the spectrum to the internal standard (TMS at 0.00 ppm).

- Analyze the chemical shifts, multiplicities, and coupling constants of all signals.

Logical Relationships in the ¹H NMR Spectrum

The spin-spin coupling interactions between the aromatic protons can be visualized to understand the connectivity of the molecule. The following diagram, generated using the DOT language, illustrates these expected relationships.

Caption: Predicted spin-spin coupling relationships for the aromatic protons of this compound.

This guide provides a framework for the analysis and acquisition of the 1H NMR spectrum of this compound. The predicted data and experimental protocol will be valuable for researchers in the fields of chemistry and drug development. The lack of publicly available experimental data highlights the importance of thorough characterization and data sharing within the scientific community.

In-Depth Technical Guide: 13C NMR of Methyl 3-amino-4-(trifluoromethyl)benzoate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: 13C Nuclear Magnetic Resonance (NMR) analysis of Methyl 3-amino-4-(trifluoromethyl)benzoate, a key building block in pharmaceutical and materials science. This guide provides detailed spectral data, experimental protocols, and workflow visualizations to support research and development activities.

Data Presentation: 13C NMR Spectral Data

The 13C NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The assignments are based on predictive models and comparison with analogous structures, as direct literature assignment was not available.

Table 1: 13C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Coupled) | Coupling Constant (J, Hz) |

| 1 | C=O | ~166 | Singlet | - |

| 2 | C-1 (ipso) | ~131 | Singlet | - |

| 3 | C-2 | ~118 | Doublet | - |

| 4 | C-3 | ~148 | Singlet | - |

| 5 | C-4 | ~122 | Quartet | ~272 |

| 6 | C-5 | ~135 | Doublet | - |

| 7 | C-6 | ~115 | Doublet | - |

| 8 | -OCH₃ | ~52 | Quartet | - |

| 9 | -CF₃ | ~124 | Quartet | ~272 |

Note: Predicted values are generated based on standard chemical shift increments and may vary slightly from experimental results. The coupling of the trifluoromethyl group is a key identifier for adjacent carbons.

Experimental Protocols

A standard protocol for acquiring a high-quality 13C NMR spectrum of this compound is detailed below.

2.1 Sample Preparation

-

Sample Weighing: Accurately weigh 20-30 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

2.2 NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Nucleus: ¹³C

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width (SW): 240 ppm (approximately -20 to 220 ppm).

-

Acquisition Time (AQ): 1.0 - 2.0 seconds.

-

Relaxation Delay (D1): 2.0 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans (NS): 1024 - 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Decoupling: Proton broadband decoupling (e.g., waltz16 or garp).

-

2.3 Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1.0 - 2.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 77.16 ppm or the TMS signal to 0.00 ppm.

-

Peak Picking and Integration: Identify all significant peaks and integrate their areas. Note that for ¹³C NMR, integration is generally not quantitative without specific experimental setups.

Visualizations

3.1 Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for clear assignment in the data table.

Caption: Structure of this compound with carbon numbering.

3.2 Experimental Workflow for 13C NMR Analysis

This diagram outlines the logical flow of the experimental process from sample preparation to final data analysis.

Caption: Workflow for 13C NMR Spectroscopy.

Technical Guide: Purity Specifications of Methyl 3-amino-4-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity specifications for Methyl 3-amino-4-(trifluoromethyl)benzoate (CAS No. 126541-82-0), a key building block in pharmaceutical synthesis. This document outlines typical purity levels, potential impurities, and detailed analytical methodologies for quality assessment, designed to support researchers, scientists, and drug development professionals in ensuring the quality and consistency of this critical intermediate.

Overview and General Specifications

This compound is an aromatic amine and ester derivative widely used in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Ensuring its high purity is critical for the safety, efficacy, and reproducibility of downstream processes and the final drug product. The generally accepted purity specification for this compound is a minimum of 98%.[1]

Table 1: General Specifications for this compound

| Parameter | Specification |

| Appearance | White to off-white solid or crystalline powder |

| Purity (by HPLC) | ≥ 98.0% (area %) |

| Identification | Conforms to the structure by ¹H NMR and ¹³C NMR |

| Water Content (Karl Fischer) | ≤ 0.5% w/w |

| Residue on Ignition | ≤ 0.1% w/w |

Impurity Profile

Impurities in this compound can originate from starting materials, intermediates, by-products of the synthesis, or degradation products. A thorough understanding and control of these impurities are essential.

Potential Organic Impurities

The synthesis of this compound typically involves the esterification of 3-amino-4-(trifluoromethyl)benzoic acid or the reduction of a nitro-precursor. Based on these routes, potential organic impurities may include:

-

Starting Materials: Unreacted 3-amino-4-(trifluoromethyl)benzoic acid or Methyl 3-nitro-4-(trifluoromethyl)benzoate.

-

Isomeric Impurities: Positional isomers such as Methyl 4-amino-3-(trifluoromethyl)benzoate or Methyl 5-amino-2-(trifluoromethyl)benzoate.

-

By-products: Compounds formed from side reactions, such as hydrolysis of the ester group or over-reduction of the trifluoromethyl group (though less common).

Table 2: Typical Limits for Organic Impurities

| Impurity | Typical Specification Limit (% area by HPLC) |

| 3-amino-4-(trifluoromethyl)benzoic acid | ≤ 0.5% |

| Any single unspecified impurity | ≤ 0.1% |

| Total Impurities | ≤ 2.0% |

Residual Solvents

Residual solvents are organic volatile chemicals used in the synthesis and purification processes. Their levels are strictly controlled due to their potential toxicity. The specific solvents and their limits are guided by the International Council for Harmonisation (ICH) Q3C guidelines.

Table 3: Typical Limits for Residual Solvents (ICH Q3C Class 2 & 3)

| Solvent | Class | Specification Limit (ppm) |

| Methanol | Class 2 | ≤ 3000 |

| Toluene | Class 2 | ≤ 890 |

| Ethyl Acetate | Class 3 | ≤ 5000 |

| Dichloromethane | Class 2 | ≤ 600 |

Elemental Impurities (Heavy Metals)

Elemental impurities can be introduced from catalysts, reagents, or manufacturing equipment. Their limits are defined by ICH Q3D guidelines for elemental impurities.

Table 4: Typical Limits for Elemental Impurities

| Element | Class | Specification Limit (ppm) |

| Lead (Pb) | 1 | ≤ 0.5 |

| Mercury (Hg) | 1 | ≤ 1.5 |

| Arsenic (As) | 1 | ≤ 1.5 |

| Cadmium (Cd) | 1 | ≤ 0.5 |

| Palladium (Pd) | 2B | ≤ 10 |

Experimental Protocols

Accurate determination of purity and impurities requires robust and validated analytical methods. The following sections detail typical experimental protocols.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound and its organic impurities.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Phosphoric acid in Water

-

B: Acetonitrile

-

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30.1-35 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a solution of the sample in the mobile phase (initial composition) at a concentration of approximately 0.5 mg/mL.

Residual Solvent Analysis by Gas Chromatography (GC)

This method utilizes headspace gas chromatography with flame ionization detection (FID) for the quantification of residual solvents.

-

Instrumentation: A gas chromatograph with a headspace autosampler and an FID detector.

-

Column: A capillary column suitable for volatile compounds (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm film thickness).

-

Carrier Gas: Helium or Nitrogen.

-

Injector Temperature: 200 °C.

-

Detector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial: 40 °C for 5 minutes

-

Ramp: 10 °C/min to 240 °C

-

Hold: 5 minutes at 240 °C

-

-

Headspace Parameters:

-

Vial Equilibration Temperature: 80 °C

-

Vial Equilibration Time: 30 minutes

-

-

Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO or DMF).

Elemental Impurity Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

This technique is used for the detection and quantification of trace elemental impurities.

-

Instrumentation: An ICP-MS system.

-

Sample Preparation: Digest a known amount of the sample (e.g., 0.1 g) in a mixture of concentrated nitric acid and hydrochloric acid using a microwave digestion system. Dilute the digested sample to a suitable volume with deionized water.

-

Analysis: Aspirate the prepared sample solution into the ICP-MS and quantify the elements of interest against certified reference standards. The specific instrumental parameters (e.g., RF power, gas flow rates) should be optimized for the specific instrument used.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the chemical structure of the compound.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of this compound.

Visualizations

The following diagrams illustrate the logical workflow for the analysis of this compound.

Caption: Workflow for Purity Analysis of this compound.

Caption: Potential Impurity Pathways in Synthesis.

References

The Trifluoromethyl Group: A Cornerstone in Modern Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into molecular architectures has become an indispensable tool in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, metabolic stability, and influence on lipophilicity can dramatically enhance the performance of bioactive molecules. This technical guide provides a comprehensive overview of trifluoromethylated building blocks, their synthesis, and their profound impact on drug design.

The Trifluoromethyl Advantage: Physicochemical and Pharmacokinetic Properties

The substitution of a methyl group or a hydrogen atom with a trifluoromethyl group imparts a range of desirable properties that can transform a promising compound into a successful drug candidate. These advantages stem from the high electronegativity of fluorine and the exceptional strength of the carbon-fluorine bond.

Modulation of Physicochemical Properties

The introduction of a CF3 group significantly alters a molecule's electronic and physical characteristics. Its strong electron-withdrawing nature influences the acidity and basicity of nearby functional groups, which can be critical for optimizing interactions with biological targets. Furthermore, the CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.

Enhancement of Pharmacokinetic Profiles

One of the most significant benefits of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The robust C-F bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. This increased stability often leads to a longer in vivo half-life, improved bioavailability, and a reduced dosing frequency.

| Property | Effect of Trifluoromethyl Group | Quantitative Comparison (Example) |

| Lipophilicity (Hansch parameter, π) | Increases lipophilicity | π (CH3) = +0.56; π (CF3) = +0.88; π (OCF3) = +1.04 |

| Electronegativity (Pauling Scale) | Significantly more electronegative than hydrogen or a methyl group | F = 3.98; C = 2.55; H = 2.20 |

| Bond Dissociation Energy (kcal/mol) | Stronger C-F bond compared to C-H bond | C-F ≈ 116; C-H ≈ 98 |

| Metabolic Stability | Increased resistance to oxidative metabolism | The C-F bond is significantly more stable to enzymatic cleavage than the C-H bond. |

| pKa Alteration | Increases the acidity of nearby acidic protons | Trifluoroacetic acid (pKa ≈ 0.5) vs. Acetic acid (pKa ≈ 4.76) |

Key Trifluoromethylated Building Blocks and Their Synthesis

A diverse array of trifluoromethylated building blocks are available to synthetic chemists, ranging from simple aliphatic and aromatic compounds to complex heterocyclic systems. The development of powerful trifluoromethylating reagents has been instrumental in expanding the accessibility of these valuable synthons.

Common Classes of Trifluoromethylated Building Blocks

-

Trifluoromethylated Anilines and Benzoic Acids: These serve as versatile starting materials for the synthesis of a wide range of pharmaceuticals. An example is 3-Amino-5-(trifluoromethyl)benzoic acid, a key intermediate in drug development.

-

Trifluoromethylated Heterocycles: The incorporation of a CF3 group into heterocyclic scaffolds is a common strategy in medicinal chemistry. Examples include trifluoromethyl-substituted pyrazoles, pyridines, and imidazoles.

-

Trifluoromethylated Alcohols: Chiral trifluoromethylated alcohols, such as (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, are important precursors for the synthesis of complex molecules, including the antiemetic drug Aprepitant.

Trifluoromethylating Reagents: A Synthetic Overview

The direct introduction of a trifluoromethyl group can be achieved through nucleophilic, electrophilic, or radical trifluoromethylation reactions, each employing a distinct set of reagents.

Trifluoromethyltrimethylsilane (TMSCF3), commonly known as the Ruppert-Prakash reagent, is a widely used source of the nucleophilic trifluoromethyl anion equivalent. Its activation by a catalytic amount of a fluoride source or other nucleophiles generates the trifluoromethide anion, which can then react with a variety of electrophiles, including aldehydes, ketones, and imines.

Experimental Protocol: General Procedure for the Trifluoromethylation of an Aldehyde using the Ruppert-Prakash Reagent

-

To a solution of the aldehyde (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) under an inert atmosphere (e.g., argon) at 0 °C, add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 mL, 0.1 mmol).

-

Slowly add the Ruppert-Prakash reagent (TMSCF3, 1.5 mmol) to the reaction mixture.

-

Stir the mixture at 0 °C and allow it to warm to room temperature over 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alcohol.

Electrophilic trifluoromethylating reagents deliver a "CF3+" equivalent to nucleophiles such as enolates, enamines, and electron-rich aromatic and heteroaromatic compounds.

-

Togni Reagents: These hypervalent iodine reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II), are versatile and widely used for the trifluoromethylation of a broad range of substrates. They are known for their high functional group tolerance and predictable selectivity.

-

Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts that serve as powerful electrophilic trifluoromethylating agents. They exhibit high reactivity, and newer generations of these reagents have improved thermal stability and are recyclable.

Experimental Protocol: General Procedure for the Trifluoromethylation of a β-Ketoester with Togni Reagent II

-

To a solution of the β-ketoester (1.0 mmol) in a suitable solvent such as acetonitrile or dichloromethane (5 mL) at room temperature, add Togni Reagent II (1.2 mmol).

-

If required, add a catalyst, such as a copper(I) salt (e.g., CuI, 10 mol%), or a base, such as sodium carbonate (1.5 mmol).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Radical trifluoromethylation methods involve the generation of the trifluoromethyl radical (•CF3), which can then react with various substrates, particularly electron-rich arenes and heteroarenes.

-

Langlois Reagent: Sodium trifluoromethanesulfinate (CF3SO2Na) is a convenient and inexpensive source of the trifluoromethyl radical upon oxidation. It is often used in combination with an oxidant, such as tert-butyl hydroperoxide (TBHP).

-

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals under mild conditions from various precursors, including CF3I and Togni reagents.

Experimental Protocol: General Procedure for Radical Trifluoromethylation of a Heteroarene using Langlois Reagent

-

To a solution of the heteroarene (1.0 mmol) and Langlois reagent (2.0 mmol) in a mixture of solvents such as acetonitrile and water (1:1, 10 mL), add an oxidant, for example, tert-butyl hydroperoxide (70% in water, 3.0 mmol).

-

Stir the reaction mixture vigorously at room temperature or with heating (e.g., 60 °C).

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature and add a saturated aqueous solution of sodium sulfite to quench the excess oxidant.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery and Development

The unique properties conferred by the trifluoromethyl group have made it a ubiquitous feature in a wide range of approved drugs and clinical candidates. Its presence can lead to improved potency, selectivity, and pharmacokinetic profiles.

| Drug | Therapeutic Area | Role of the Trifluoromethyl Group |

| Fluoxetine (Prozac) | Antidepressant | The CF3 group on the phenoxy ring enhances metabolic stability and contributes to its selectivity for the serotonin transporter. |

| Celecoxib (Celebrex) | Anti-inflammatory | The trifluoromethyl group on the pyrazole ring is crucial for its selective inhibition of the COX-2 enzyme. |

| Aprepitant (Emend) | Antiemetic | The two trifluoromethyl groups on the phenyl ring enhance its binding affinity to the neurokinin-1 (NK-1) receptor and improve its metabolic stability. |

| Sitagliptin (Januvia) | Antidiabetic | The trifluoromethyl group in the triazolopiperazine core contributes to the drug's potency and selectivity as a DPP-4 inhibitor. |

| Bicalutamide (Casodex) | Anti-cancer | The trifluoromethyl group is part of the pharmacophore that interacts with the androgen receptor. |

Future Perspectives

The development of novel and more efficient methods for trifluoromethylation continues to be an active area of research. Key areas of focus include the development of more economical and environmentally benign trifluoromethylating reagents, the expansion of substrate scope, and the application of these methods to the late-stage functionalization of complex molecules. As our understanding of the intricate interplay between the trifluoromethyl group and biological systems deepens, its strategic application will undoubtedly continue to drive innovation in drug discovery and development for the foreseeable future.

Methodological & Application

Synthesis of Methyl 3-amino-4-(trifluoromethyl)benzoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes for the preparation of Methyl 3-amino-4-(trifluoromethyl)benzoate, a key intermediate in the development of novel pharmaceuticals and functional materials. The trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules, making this compound a valuable building block in medicinal chemistry.

Two primary synthetic pathways to this compound are outlined:

-

Esterification of 3-amino-4-(trifluoromethyl)benzoic acid: A direct method involving the reaction of the parent carboxylic acid with methanol in the presence of an acid catalyst.

-

Reduction of Methyl 3-nitro-4-(trifluoromethyl)benzoate: A two-step approach starting with the nitration of a suitable precursor followed by the reduction of the nitro group to an amine.

Data Presentation

The following tables summarize the key physical and chemical properties of the target compound and its immediate precursors.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 126541-82-0 |

| Molecular Formula | C₉H₈F₃NO₂ |

| Molecular Weight | 219.16 g/mol |

| Appearance | Solid |

| Purity | Typically ≥96% |

Table 2: Properties of 3-amino-4-(trifluoromethyl)benzoic acid

| Property | Value |

| CAS Number | 125483-00-3 |

| Molecular Formula | C₈H₆F₃NO₂ |

| Molecular Weight | 205.13 g/mol |

| Appearance | Solid |

Table 3: Properties of Methyl 3-nitro-4-(trifluoromethyl)benzoate

| Property | Value |

| CAS Number | Not readily available |

| Molecular Formula | C₉H₆F₃NO₄ |

| Molecular Weight | 265.14 g/mol |

| Appearance | Expected to be a solid |

Experimental Protocols

Note: The following protocols are based on established procedures for analogous compounds, particularly the non-fluorinated methyl derivative.[1][2] Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst loading) may be necessary to achieve optimal yields and purity for the trifluoromethyl-substituted compounds.

Method 1: Esterification of 3-amino-4-(trifluoromethyl)benzoic acid

This method, a classic Fischer esterification, is a straightforward approach to the target molecule.

Reaction Scheme:

References

Synthetic Routes to Trifluoromethylated Anilines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylated anilines are crucial building blocks in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This document provides a detailed overview of various synthetic strategies for accessing these valuable compounds, complete with experimental protocols and comparative data.

Direct C-H Trifluoromethylation of Anilines

Direct C-H trifluoromethylation offers an atom-economical approach to synthesize trifluoromethylated anilines by directly functionalizing the C-H bonds of aniline derivatives.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and mild method for direct C-H trifluoromethylation.[1][2] This strategy often employs a photocatalyst that, upon light absorption, initiates a single-electron transfer (SET) process to generate a trifluoromethyl radical from a suitable precursor.[2]

Representative Reaction:

A common approach involves the use of an iridium or ruthenium-based photocatalyst in conjunction with a trifluoromethyl source like Togni's reagent or triflyl chloride.[1][2][3] The reaction proceeds at room temperature under visible light irradiation.[1][2]

Quantitative Data:

| Entry | Aniline Derivative | Trifluoromethylating Agent | Photocatalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Aniline | Togni's Reagent | Ir(ppy)3 | DCM | 12 | 85 | [1] |

| 2 | 4-Methoxyaniline | Togni's Reagent | Ir(ppy)3 | DCM | 12 | 78 | [1] |

| 3 | 3,5-Dimethylaniline | CF3SO2Cl | Ru(phen)3Cl2 | MeCN | 24 | 72 | [2] |

| 4 | N-Phenylacetamide | CF3SO2Na | Eosin Y / Cu(OAc)2 | MeCN | 16 | 65 (ortho) | [4] |

Experimental Protocol: General Procedure for Photoredox-Catalyzed C-H Trifluoromethylation [1][2]

-

To an oven-dried Schlenk tube, add the aniline derivative (1.0 mmol), the trifluoromethylating agent (1.2-1.5 equiv.), and the photocatalyst (1-5 mol%).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add the anhydrous and degassed solvent (0.1-0.2 M) via syringe.

-

Stir the reaction mixture at room temperature under irradiation with a blue LED lamp (or a household fluorescent light bulb) for the specified time.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated aniline.

Reaction Workflow:

Caption: Experimental workflow for photoredox-catalyzed C-H trifluoromethylation.

Electrochemical C-H Trifluoromethylation

Electrochemical methods provide a metal-catalyst-free and external-oxidant-free alternative for the ortho-C-H trifluoromethylation of anilides.[5] This technique utilizes an electric current to generate the trifluoromethyl radical.

Representative Reaction:

The reaction is typically carried out in an undivided cell with graphite electrodes, using a trifluoromethyl source like sodium trifluoromethanesulfinate (CF3SO2Na).[6]

Quantitative Data:

| Entry | Substrate | Trifluoromethylating Agent | Electrolyte | Solvent | Current (mA) | Yield (%) | Reference |

| 1 | N-Phenylacetamide | CF3SO2Na | n-Bu4NBF4 | MeCN/H2O | 10 | 75 (ortho) | [5] |

| 2 | N-(4-Methoxyphenyl)acetamide | CF3SO2Na | n-Bu4NBF4 | MeCN/H2O | 10 | 68 (ortho) | [5] |

| 3 | N-(4-Chlorophenyl)acetamide | CF3SO2Na | n-Bu4NBF4 | MeCN/H2O | 10 | 72 (ortho) | [5] |

Experimental Protocol: General Procedure for Electrochemical C-H Trifluoromethylation [5]

-

Set up an undivided electrochemical cell equipped with a graphite anode and a platinum cathode.

-

To the cell, add the N-arylamide (1.0 mmol), CF3SO2Na (2.0 equiv.), and the supporting electrolyte (e.g., n-Bu4NBF4, 0.1 M).

-

Add the solvent mixture (e.g., MeCN/H2O).

-

Pass a constant current through the solution with stirring at room temperature.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Reaction Pathway:

Caption: Proposed mechanism for electrochemical ortho-C-H trifluoromethylation.

Synthesis from Trifluoromethylated Precursors

This strategy involves the formation of the C-N bond using a trifluoromethylated aryl halide or sulfonate as a starting material.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the synthesis of C-N bonds.[7][8] It is a versatile method for coupling a wide range of amines with aryl halides, including those bearing trifluoromethyl groups.[7][9]

Representative Reaction:

The reaction typically involves a palladium precatalyst, a phosphine ligand, and a base in an organic solvent.[7][10]

Quantitative Data:

| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | 1-Bromo-3-(trifluoromethyl)benzene | Aniline | Pd2(dba)3 (2) | XPhos (4) | NaOtBu | Toluene | 100 | 95 |[9] | | 2 | 1-Chloro-4-(trifluoromethyl)benzene | Morpholine | Pd(OAc)2 (1) | SPhos (2) | K3PO4 | Dioxane | 110 | 88 |[11] | | 3 | 1-Iodo-2-(trifluoromethyl)benzene | Benzylamine | Pd(dba)2 (3) | BINAP (4.5) | Cs2CO3 | Toluene | 80 | 92 |[8] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [7]

-

To an oven-dried Schlenk tube, add the palladium precatalyst and the ligand under an inert atmosphere.

-

Add the aryl halide (1.0 equiv.), the amine (1.1-1.2 equiv.), and the base (1.2-1.5 equiv.).

-

Add the anhydrous and deoxygenated solvent (0.1-0.5 M).

-

Heat the reaction mixture to the specified temperature with stirring for the required time (typically 12-24 hours).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Catalytic Cycle:

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig amination.[12] It is particularly useful for coupling aryl halides with anilines.

Representative Reaction:

The reaction involves heating an aryl halide and an amine with a copper catalyst and a base in a high-boiling polar solvent.[12]

Quantitative Data:

| Entry | Aryl Halide | Amine | Copper Source | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 1-Iodo-4-(trifluoromethyl)benzene | Aniline | CuI | K2CO3 | DMF | 150 | 85 | [12] |

| 2 | 1-Bromo-3-(trifluoromethyl)benzene | 4-Methoxyaniline | Cu2O | K3PO4 | NMP | 180 | 75 | [12] |

| 3 | 2-Chlorobenzotrifluoride | Aniline | Cu powder | KOtBu | DMSO | 160 | 68 | [12] |

Experimental Protocol: General Procedure for Ullmann Condensation

-

In a round-bottom flask, combine the aryl halide (1.0 equiv.), the amine (1.5-2.0 equiv.), the copper catalyst (10-20 mol%), and the base (2.0 equiv.).

-

Add a high-boiling polar solvent (e.g., DMF, NMP, or DMSO).

-

Heat the reaction mixture to the specified temperature under an inert atmosphere with vigorous stirring.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into a mixture of water and ammonia solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate or toluene).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Sandmeyer-Type Trifluoromethylation

The Sandmeyer reaction provides a classic method to introduce a trifluoromethyl group onto an aromatic ring starting from an aniline.[13] The aniline is first converted to a diazonium salt, which is then reacted with a copper-trifluoromethyl species.[14][15]

Representative Reaction:

This transformation can be performed as a two-step or a one-pot procedure.[14][15] A common trifluoromethyl source is TMSCF3 in the presence of a copper salt.[14][15]

Quantitative Data:

| Entry | Aniline | Trifluoromethylating System | Procedure | Yield (%) | Reference |

| 1 | 4-Methoxyaniline | t-BuONO, HBF4 then CuSCN/TMSCF3/Cs2CO3 | Two-step | 88 | [14][15] |

| 2 | 3-Bromoaniline | t-BuONO, TMSCF3, CuSCN, Cs2CO3 | One-pot | 75 | [14][15] |

| 3 | 4-Aminobenzonitrile | t-BuONO, HBF4 then CuSCN/TMSCF3/Cs2CO3 | Two-step | 92 | [14][15] |

Experimental Protocol: One-Pot Sandmeyer Trifluoromethylation [14][15]

-

To a solution of the aniline (1.0 mmol) in an organic solvent (e.g., acetonitrile), add tert-butyl nitrite (1.2 equiv.) at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

In a separate flask, prepare a solution of the copper salt (e.g., CuSCN, 1.5 equiv.), TMSCF3 (2.0 equiv.), and a base (e.g., Cs2CO3, 2.0 equiv.) in the same solvent.

-

Slowly add the diazonium salt solution to the copper-trifluoromethyl mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by GC-MS.

-

Quench the reaction with aqueous HCl and extract with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by flash column chromatography.

Reaction Scheme:

Caption: Simplified mechanism of the Sandmeyer trifluoromethylation.

References

- 1. mdpi.com [mdpi.com]

- 2. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Electrochemical Trifluoromethylation and Sulfonylation of N-Allylamides: Synthesis of Oxazoline Derivatives [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. Sandmeyer Trifluoromethylation [organic-chemistry.org]

Methyl 3-amino-4-(trifluoromethyl)benzoate: A Key Intermediate in the Synthesis of Multi-Kinase Inhibitors

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-(trifluoromethyl)benzoate is a crucial synthetic intermediate widely utilized in the pharmaceutical industry. Its unique structure, featuring an amino group and a trifluoromethyl substituent on a benzoate backbone, makes it an ideal building block for the synthesis of complex heterocyclic compounds with significant biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of prominent multi-kinase inhibitors, Sorafenib and Regorafenib, which are targeted cancer therapeutics.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 126541-82-0 | |

| Molecular Formula | C₉H₈F₃NO₂ | |

| Molecular Weight | 219.16 g/mol | |

| Appearance | Off-white to yellow solid | [1] |

| Boiling Point | 294.1±40.0 °C (Predicted) | [1] |

| Density | 1.343±0.06 g/cm³ (Predicted) | [1] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [1] |

Application in Drug Synthesis

This compound serves as a key precursor for the synthesis of the urea moiety present in several multi-kinase inhibitors. The trifluoromethyl group enhances the metabolic stability and binding affinity of the final drug molecule to its target proteins. The primary application of this intermediate is in the production of Sorafenib and Regorafenib, both of which are approved for the treatment of various cancers.

Synthetic Workflow Overview

The general synthetic strategy involves the conversion of this compound to a key isocyanate intermediate, which is then coupled with an appropriate amine-containing fragment to form the final drug molecule.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

This protocol outlines the synthesis of the key isocyanate intermediate from 4-chloro-3-(trifluoromethyl)aniline.

Materials:

-

4-Chloro-3-(trifluoromethyl)aniline

-

Triphosgene

-

Triethylamine

-

Dichloromethane (DCM)

Procedure:

-

To a solution of triphosgene (10 mmol) in DCM (20 ml), add a solution of 4-chloro-3-(trifluoromethyl)aniline (10 mmol) in DCM (20 ml) dropwise.

-

Subsequently, add a solution of triethylamine (10.5 mmol) in DCM (10 ml) dropwise.

-

The reaction mixture is stirred at room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[2]

-

The crude product can be purified by vacuum distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | ~80-82% | [3] |

| Purity (GC) | >99% | [3] |

| Boiling Point | 86-90 °C / 14 mmHg | [4] |

| Melting Point | 40-42 °C | [4] |

Protocol 2: Synthesis of Sorafenib

This protocol details the final coupling step to synthesize Sorafenib.

Materials:

-

4-Chloro-3-(trifluoromethyl)phenyl isocyanate

-

4-(4-Aminophenoxy)-N-methylpicolinamide

-

Pyridine

-

Dichloromethane (DCM)

Procedure:

-

In a reaction flask, dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (9.2 mmol) in anhydrous pyridine (20 mL).[5]

-

To this solution, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (9.2 mmol) in DCM (20 mL) dropwise at room temperature.

-

The reaction mixture is stirred for 3 hours.

-

After completion of the reaction (monitored by TLC), the solvent is evaporated under vacuum.

-

The crude product is purified by column chromatography on silica gel using a dichloromethane/methanol (30:1) eluent system to afford Sorafenib.[6]

Quantitative Data for Sorafenib Synthesis:

| Intermediate/Product | Yield | Melting Point (°C) | Spectroscopic Data (¹H NMR, CDCl₃) | Reference |

| (4-Chloro-3-trifluoromethyl-phenyl)-carbamic acid phenyl ester | 93.8% | 109-111 | δ 7.11 (s, 1H), 7.18 (d, J=8Hz, 2H), 7.27 (m, 2H), 7.41 (m, 2H), 7.45 (d, J=8Hz, 1H), 7.60 (d, J=8Hz, 1H), 7.81 (s, 1H) | [6] |

| 4-(4-Aminophenoxy)-N-methylpicolinamide | 80% | 110-112 | - | [5][7] |

| Sorafenib | 92% | 217-218 | δ 2.78 (d, J=5Hz, 3H), 7.14 (m, 2H), 7.19 (d, J=9Hz, 2H), 7.38 (t, 2H), 7.60 (t, 2H), 8.50 (d, J=5Hz, 1H), 8.76 (d, J=5Hz, 1H), 9.11 (s, 1H), 11.62 (br, 1H) | [6] |

Targeted Signaling Pathway: VEGFR/RAF/MEK/ERK Cascade

Sorafenib and Regorafenib are multi-kinase inhibitors that primarily target the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and angiogenesis. By inhibiting key kinases in this cascade, these drugs can effectively halt tumor growth and the formation of new blood vessels that supply the tumor.

Conclusion

This compound is a versatile and indispensable intermediate in the synthesis of targeted cancer therapies. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development, facilitating the efficient and reproducible synthesis of these life-saving medications. The understanding of the targeted signaling pathways further underscores the rational design and mechanism of action of drugs derived from this key building block.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 3. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 4-(4-Aminophenoxy)-N-methylpicolinamide | 284462-37-9 [chemicalbook.com]

- 6. tarjomefa.com [tarjomefa.com]

- 7. 4-(4-Aminophenoxy)-N-methylpicolinamide CAS#: 284462-37-9 [m.chemicalbook.com]

Application Notes and Protocols: Suzuki Coupling Reactions with Methyl 3-amino-4-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] Methyl 3-amino-4-(trifluoromethyl)benzoate is a valuable building block in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity, and the amino group, which provides a handle for further functionalization. This document provides detailed application notes and protocols for the Suzuki coupling of this compound with various boronic acids and their derivatives.

The general reaction scheme involves the palladium-catalyzed coupling of an organohalide or triflate with an organoboron compound in the presence of a base.[2][3] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity, especially with electronically diverse or sterically hindered substrates.[4][5]

Data Presentation: Representative Reaction Conditions and Yields

The successful execution of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes representative conditions for the coupling of aryl halides with boronic acids, providing a basis for optimization when using this compound as the coupling partner. It is important to note that yields are substrate-dependent and optimization may be required.

| Entry | Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound (as halide) | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | >90 (estimated) |

| 2 | This compound (as halide) | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 16 | >85 (estimated) |

| 3 | This compound (as halide) | 2-Furylboronic acid | Pd-CataCXium A-G3 (3) | - | TMSOK (1.2) | DME | 80 | 6 | >80 (estimated) |

| 4 | This compound (as triflate) | Potassium vinyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (5) | - | Cs₂CO₃ (3.0) | Toluene/H₂O (3:1) | 90 | 12 | >75 (estimated) |

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of a halide derivative of this compound with an arylboronic acid. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Standard Suzuki-Miyaura Coupling with Pd(OAc)₂/SPhos

This protocol is suitable for a wide range of aryl and heteroaryl boronic acids.

Materials:

-

This compound (halide derivative, 1.0 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

Anhydrous Toluene

-

Degassed Water

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (halide derivative), the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Add anhydrous toluene and degassed water in a 5:1 ratio (e.g., 5 mL toluene and 1 mL water for a 1 mmol scale reaction).

-

Stir the mixture at room temperature for 15 minutes to ensure proper mixing.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is advantageous for rapid reaction optimization and can often provide higher yields in shorter reaction times.

Materials:

-

This compound (halide derivative, 1.0 equivalent)

-

Arylboronic acid (1.5 equivalents)

-

Pd(dppf)Cl₂ (3 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Degassed Water

-

Microwave reactor vial

Procedure:

-

In a microwave reactor vial, combine this compound (halide derivative), the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

-

Add 1,4-dioxane and degassed water in a 4:1 ratio.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 120-150 °C for 15-60 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Filter the reaction mixture through a pad of celite and wash with ethyl acetate.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Caption: General workflow for the Suzuki coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

- 4. benchchem.com [benchchem.com]

- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Trifluoromethylated Anilines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylated anilines are crucial building blocks in medicinal chemistry and materials science. The incorporation of the trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the derivatization of these important synthons, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

These application notes provide an overview and detailed protocols for the palladium-catalyzed cross-coupling of trifluoromethylated anilines, focusing on Buchwald-Hartwig amination, Suzuki-Miyaura, Heck, and Sonogashira reactions. The electron-withdrawing nature of the trifluoromethyl group presents unique challenges, often requiring careful optimization of catalysts, ligands, and reaction conditions to achieve high yields.[1][2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental method for the formation of C-N bonds, enabling the synthesis of complex aryl amines.[1][3] When applied to trifluoromethylated anilines, which are electron-deficient, the choice of a suitable catalyst system is critical for success.[2] Modern bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle.[2][4]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amine.[1] A base then facilitates the deprotonation of the amine, leading to the formation of a palladium-amido complex. The cycle is completed by reductive elimination of the desired N-aryl amine product and regeneration of the active Pd(0) catalyst.[1]

Data Presentation: Representative Reaction Conditions for Buchwald-Hartwig Amination

| Entry | Aryl Halide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromo-3-(trifluoromethyl)aniline | Aniline | 2 | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |

| 2 | 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | 2 | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 88 |

| 3 | 2-Chloro-5-(trifluoromethyl)aniline | Benzylamine | 2 | BrettPhos (4) | KOtBu (1.5) | Toluene | 100 | 16 | 92 |

| 4 | 3-Bromo-5-(trifluoromethyl)aniline | Indole | 1.5 | tBuXPhos (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 20 | 85 |

This table is a compilation of representative data from various sources and should be used as a guideline for reaction optimization.[1]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general method and may require optimization for specific coupling partners.[1]

Materials:

-

Aryl halide (e.g., 4-Bromo-3-(trifluoromethyl)aniline) (1.0 equiv)

-

Amine (1.1-1.2 equiv)

-

Palladium precatalyst (e.g., XPhos Pd G3) (1-3 mol%)

-

Ligand (if not using a precatalyst)

-

Base (e.g., Sodium tert-butoxide) (1.2-1.5 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-